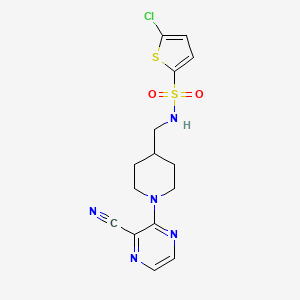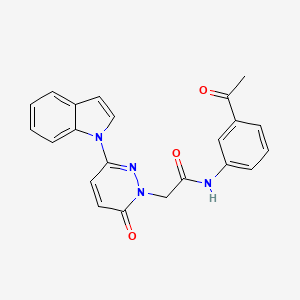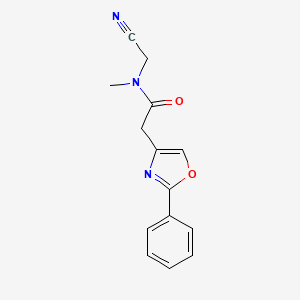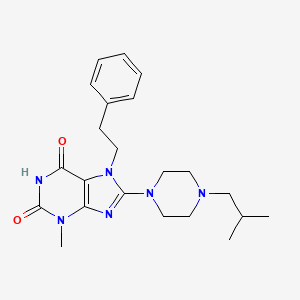![molecular formula C8H11N3O B3019566 [3-(Aminomethyl)phenyl]urea CAS No. 218300-41-5](/img/structure/B3019566.png)
[3-(Aminomethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(Aminomethyl)phenyl]urea” is a biochemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 . It is used for proteomics research .
Synthesis Analysis
A method for the synthesis of N-substituted ureas, which could include [3-(Aminomethyl)phenyl]urea, involves the treatment of primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol . The use of 2,2,2-trifluoroethanol (TFE) as the solvent increases the electrophilicity of the hypervalent iodine species and allows the synthesis of electron-poor carboxamides .Molecular Structure Analysis
The InChI code for [3-(Aminomethyl)phenyl]urea is1S/C8H11N3O/c9-5-6-2-1-3-7(4-6)11-8(10)12/h1-4H,5,9H2,(H3,10,11,12) . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure .
Wissenschaftliche Forschungsanwendungen
Chemical Structure Analysis : A study explored the chemical structure of carbamoylated 2‐phenylaminopyridines, which are related to [3-(Aminomethyl)phenyl]urea. The research demonstrated the reaction behavior of 2-phenylaminopyridine with electrophiles, contributing to the understanding of the chemical properties of similar urea compounds (Mørkved, 1986).
Cytokinin-like Activity in Plants : Urea derivatives, including those similar to [3-(Aminomethyl)phenyl]urea, have been found to exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This research provides insights into the potential agricultural applications of these compounds (Ricci & Bertoletti, 2009).
Anion Recognition and Photophysical Studies : Functionalized phenyl urea and thiourea derivatives, closely related to [3-(Aminomethyl)phenyl]urea, have been synthesized and studied for their anion recognition properties. This research contributes to the understanding of the electronic properties of these compounds (Singh et al., 2016).
Peptidomimetic Ligands in Biochemistry : A (3-aminomethyl-phenyl)-urea scaffold was designed to mimic specific peptide sequences recognized by a protein domain (Grb2-SH2). This study highlights the potential of urea derivatives in the design of peptidomimetic ligands for targeted biochemical interactions (Schoepfer et al., 1998).
Anticancer Drug Development : Research on urea derivatives, including those structurally similar to [3-(Aminomethyl)phenyl]urea, has shown potential in anticancer drug development. The study focused on synthesizing and evaluating the cytotoxic activity of these compounds against cancer cell lines (Purwanto et al., 2020).
Soil Microbial Communities and Herbicides : The effect of phenylurea herbicides on soil microbial communities was examined, providing insights into the ecological impact of such compounds. This research is crucial for understanding the environmental effects of urea-based herbicides (El Fantroussi et al., 1999).
Inhibition of Translation Initiation in Cancer Therapy : Symmetrical N,N'-diarylureas, similar to [3-(Aminomethyl)phenyl]urea, were identified as activators of a specific kinase involved in protein synthesis inhibition, demonstrating their potential as anti-cancer agents (Denoyelle et al., 2012).
Safety And Hazards
The safety information for [3-(Aminomethyl)phenyl]urea indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Zukünftige Richtungen
While there is limited information on the specific future directions for [3-(Aminomethyl)phenyl]urea, urea derivatives are being increasingly used in various research fields such as medicinal chemistry, agrochemistry, and petrochemistry . Therefore, it is likely that future research will continue to explore the potential applications of [3-(Aminomethyl)phenyl]urea and other urea derivatives in these areas.
Eigenschaften
IUPAC Name |
[3-(aminomethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-5-6-2-1-3-7(4-6)11-8(10)12/h1-4H,5,9H2,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRLPFDNAPTGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Aminomethyl)phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride](/img/structure/B3019486.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B3019487.png)




![N-(2-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B3019495.png)

![4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3019497.png)


![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3019502.png)
![N-(2,5-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B3019505.png)
